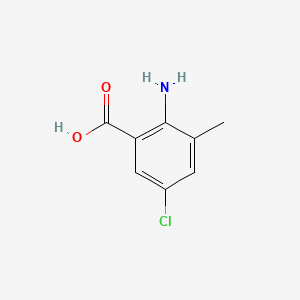

2-Amino-5-chloro-3-methylbenzoic acid

Cat. No.:

B1589818

CAS No.:

20776-67-4

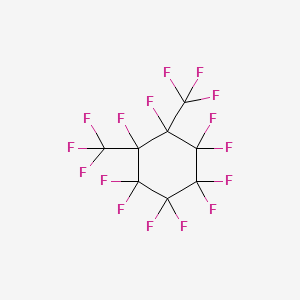

Formula:

C8H8ClNO2

M. Wt:

185.61 g/mol

InChI Key:

KOPXCQUAFDWYOE-UHFFFAOYSA-N

IUPAC Name:

2-amino-5-chloro-3-methylbenzoic acid

Attention: For research use only. Not for human or veterinary use.

Instructions

Description

2-Amino-5-chloro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-5-chloro-3-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-chloro-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloro-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

The exact mass of the compound 2-Amino-5-chloro-3-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-chloro-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloro-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Packing

Bag

Name

Foil Bag

Standard

1 kg / bag

Scope of use

1 kg - 10 kg

Box

Name

Cardboard Box

Standard

10 kg - 25 kg / box

Scope of use

10 kg - 25 kg

Barrel

Name

Fiberboard Barrel

Standard

25 kg / barrel

Scope of use

≥ 25 kg

Shipping

By Express

Shipping Point

California USA

Advantage

Expeditious and Punctual

Scope of Order

≤ 50 kg

By Air

Shipping Point

Beijing China

Advantage

Fast and Efficient

Scope of Order

≤ 50 kg - 200 kg

By Sea

Shipping Point

Tianjin/Shanghai/Qingdao, etc.

Advantage

Affordable and Reliable

Scope of Order

≤ 50 kg - 200 kg

Our Service

Sample

Complimentary Test Samples

Fast Delivery

Collaboration with Experienced Freight Forwarding Partners

Payment

Diverse Payment Options and Terms

Invoice

Supply Commercial Invoice, Packing List, Bill of Lading, and Origin Certificate, and more

Customer Support

Swift Response Time of 24 Hours

Factory Direct

Direct Factory Sales with Steady Pricing and Reliable Supply

Properties

EC Number

1312995-182-4

DSSTox ID

DTXSID00469911

Hscode

29224999

PSA

63.3

XLogP3

2.3

Appearance

solid

Density

1.4±0.1 g/cm3

Melting Point

>197 °C (decomp)

Boiling Point

348.4°C at 760 mmHg

Flash Point

164.5±27.9 °C

Refractive Index

1.63

Hazard Identification

Classification

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3

Hazard statement(s)

H412 Harmful to aquatic life with long lasting effects

Prevention

P273 Avoid release to the environment.

Disposal

P501 Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.

Handling and Storage

Safe Handling

Handling in a well ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.

Safe Storage

Store the container tightly closed in a dry, cool and well-ventilated place. Store apart from foodstuff containers or incompatible materials.

N/A

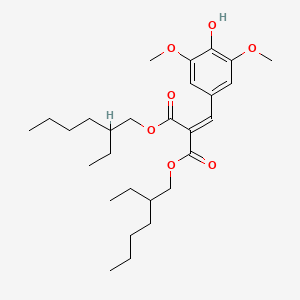

![(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B1672098.png)